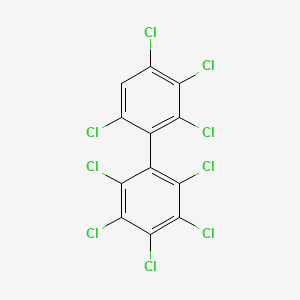

2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDPIDTZOQGPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074172 | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-79-3 | |

| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6,6'-NONACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OQL9ZK2JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Analytical Characterization of 2,2 ,3,3 ,4,4 ,5,6,6 Nonachlorobiphenyl

Chemical Synthesis Pathways for Isomer-Specific Nonachlorobiphenyls

The targeted synthesis of a highly chlorinated and sterically hindered congener like 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl requires precise, regioselective methods to form the biphenyl (B1667301) bond between two heavily substituted benzene (B151609) rings. While early PCB production involved non-specific chlorination of biphenyl, leading to complex mixtures like Aroclors, modern research demands pure, individual congeners. The Ullmann and Suzuki coupling reactions are the most prominent and effective strategies for this purpose.

The Ullmann reaction , a classic method for forming aryl-aryl bonds, involves the copper-promoted coupling of two aryl halides. chromatographyonline.comresearchgate.net Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. chromatographyonline.comfuture4200.com For the synthesis of an unsymmetrical nonachlorobiphenyl, this would typically involve reacting a pentachlorohalobenzene with a tetrachlorohalobenzene in the presence of copper. While effective, the Ullmann coupling can suffer from poor selectivity and the formation of unwanted homocoupling byproducts, where two molecules of the same aryl halide react. nih.gov Innovations in the Ullmann reaction, such as the use of more soluble copper catalysts and ligands, have improved yields and reaction conditions. chromatographyonline.com

A more contemporary and often preferred method is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction offers higher selectivity and generally proceeds under milder conditions than the traditional Ullmann reaction. nih.govvscht.cz The Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. nih.gov To synthesize 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl, one could couple a suitably substituted tetrachlorophenylboronic acid with a pentachlorobromobenzene (or iodobenzene) in the presence of a palladium catalyst and a base. nih.govnih.gov This method provides good to excellent yields for many PCB congeners and has the advantage of using less toxic starting materials compared to some other methods. nih.gov However, the synthesis of sterically hindered PCBs with multiple ortho-chlorine substituents, a key feature of the target molecule, can still be challenging and may require specialized palladium catalysts and ligands to achieve good yields. nih.gov

Other, less commonly employed methods for PCB synthesis include the Grignard reaction , which involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile, oup.comresearchgate.netnih.gov and the Gomberg-Bachmann reaction , which proceeds via a diazonium salt. psu.edu However, the Suzuki and Ullmann couplings remain the primary workhorses for the isomer-specific synthesis of complex PCB congeners for research and as analytical standards.

Table 1: Comparison of Primary Synthetic Methodologies for Isomer-Specific PCBs

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Coupling | Aryl halides, Copper (powder or salts) | High temperatures (>200°C), Polar solvents | Applicable for sterically hindered PCBs | Harsh conditions, poor selectivity, formation of byproducts, stoichiometric copper often needed chromatographyonline.comnih.gov |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide, Palladium catalyst, Base | Milder temperatures (e.g., 80°C), Organic solvents | High selectivity, good yields, milder conditions, less toxic starting materials nih.govnih.gov | Catalyst sensitivity, potential for side reactions (self-coupling) nih.gov |

State-of-the-Art Analytical Techniques for Environmental Quantification

The accurate quantification of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl in environmental samples is a significant analytical challenge due to its presence at trace levels within a complex mixture of other PCB congeners and matrix interferences. High-resolution chromatographic techniques coupled with sensitive and selective detectors are essential for this task.

Gas Chromatography-Based Methodologies

Gas chromatography (GC) is the cornerstone of PCB analysis, providing the necessary separation of these closely related isomers. The choice of detector and the dimensionality of the GC system are critical factors that determine the sensitivity and selectivity of the analysis.

Historically, High-Resolution Gas Chromatography with an Electron Capture Detector (HRGC-ECD) has been a workhorse for PCB analysis. oup.com The ECD is exceptionally sensitive to electronegative compounds, such as the highly chlorinated nonachlorobiphenyl, making it capable of detecting these compounds at very low concentrations (femtogram levels). nih.govnih.gov The method utilizes a high-resolution capillary column to separate the various PCB congeners present in a sample extract before they reach the detector. chromatographyonline.com

However, the ECD is a non-specific detector; it responds to any electron-capturing compound, not just PCBs. This can lead to significant positive bias if co-eluting compounds are present in the sample matrix. oup.com While dual-column systems can be used to improve confidence in peak identification, the potential for co-elution, especially in complex environmental samples, remains a significant limitation. researchgate.net Furthermore, the ECD has a limited linear dynamic range, which may necessitate sample dilution and re-analysis if concentrations are high. nih.gov

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a significant advantage over GC-ECD in terms of selectivity. oup.com By providing mass-to-charge ratio information for the eluting compounds, MS allows for the positive identification of specific congeners, greatly reducing the risk of misidentification due to co-elution. nih.gov For PCB analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the characteristic ions of the target analytes. nih.govgilsoncn.com This enhances sensitivity by reducing background noise.

For highly chlorinated congeners like nonachlorobiphenyls, GC-MS provides the necessary specificity to distinguish them from other PCBs and environmental contaminants. silicycle.com While generally less sensitive than GC-ECD for halogenated compounds, the enhanced selectivity of GC-MS, particularly high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), often makes it the preferred method for accurate and defensible quantification. vscht.czepa.gov HRMS can differentiate between ions of the same nominal mass but different elemental compositions, while MS/MS provides an additional layer of selectivity by monitoring specific fragmentation transitions. nih.govpsu.edu

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant leap in separation power for complex mixtures like PCBs. researchgate.net In a GC×GC system, the effluent from a primary analytical column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. gilsoncn.com This results in a two-dimensional separation, spreading the components across a 2D plane and dramatically increasing peak capacity and resolution. nih.govresearchgate.net

When coupled with a sensitive and selective detector like a tandem mass spectrometer (MS/MS) or a time-of-flight mass spectrometer (TOF-MS), GC×GC provides an unparalleled ability to separate and identify individual PCB congeners, even those that co-elute in one-dimensional GC systems. researchgate.netepa.gov This is particularly valuable for the analysis of highly complex environmental samples where numerous isomers and interfering compounds are present. nih.gov The enhanced separation provided by GC×GC can help to resolve the target 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl from other nona- and octachlorobiphenyl isomers, leading to more accurate quantification. nih.gov The structured nature of the 2D chromatogram, where congeners often elute in predictable patterns based on their chlorine number and substitution pattern, can further aid in identification. nih.gov

Table 2: Comparison of Analytical Techniques for Nonachlorobiphenyl Quantification

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HRGC-ECD | High-resolution capillary GC separation followed by electron capture detection. | Very high sensitivity for halogenated compounds, cost-effective. oup.comnih.gov | Non-specific detector, prone to interferences from co-eluting compounds, limited linear range. nih.govoup.com |

| GC-MS (SIM) | GC separation followed by mass spectrometric detection of specific ions. | High selectivity, positive compound identification, reduced risk of co-elution interference. oup.comgilsoncn.com | Generally lower sensitivity than ECD for halogenated compounds, higher equipment cost. |

| GC×GC-MS/MS | Two-dimensional GC separation coupled with tandem mass spectrometry. | Extremely high separation power, excellent selectivity and sensitivity, ideal for complex matrices. researchgate.netepa.gov | Complex data analysis, higher instrument cost and complexity. |

Pre-Analytical Sample Preparation and Extraction Protocols

The successful quantification of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl is critically dependent on the efficiency of the pre-analytical sample preparation and extraction protocols. These steps aim to isolate the target analyte from the sample matrix (e.g., soil, sediment, biota) and remove interfering compounds that could compromise the chromatographic analysis.

Commonly used extraction techniques for PCBs from solid matrices include Soxhlet extraction and Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE). Soxhlet extraction is a classic, robust method but is time-consuming and requires large volumes of organic solvents. vscht.czepa.gov PLE, on the other hand, uses elevated temperatures and pressures to achieve much faster extractions with significantly less solvent. nih.govnih.govoup.com For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed. news-medical.net

Following extraction, the raw extract contains not only PCBs but also a variety of co-extracted matrix components, such as lipids (in biological samples) and other organic matter. These interferences must be removed in a "cleanup" step to prevent them from interfering with the GC analysis. Common cleanup techniques include:

Gel Permeation Chromatography (GPC): This size-exclusion technique is highly effective at removing large molecules like lipids from the sample extract. gilsoncn.comgilsoncn.com

Solid-Phase Extraction (SPE): SPE cartridges containing various sorbents (e.g., silica (B1680970), Florisil, alumina) are used to selectively retain either the analytes or the interferences. nih.govnih.gov A multilayer silica gel column , often containing layers of neutral, acidic, and basic silica, is a powerful tool for removing a wide range of interfering compounds. nih.govepa.govsigmaaldrich.com

Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference, especially for GC-ECD analysis. It can be removed by treatment with activated copper. epa.gov

The choice of extraction and cleanup methods depends on the sample matrix, the required detection limits, and the analytical instrumentation being used. A well-designed sample preparation protocol is essential to ensure accurate and reliable quantification of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl.

Matrix-Specific Extraction Techniques (e.g., Sediments, Biota, Air, Water)

The accurate quantification of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl (PCB-207) from environmental samples is fundamentally dependent on the efficiency of the extraction method, which must be tailored to the specific matrix. clu-in.org The goal is to isolate the analyte from complex sample constituents, a process that varies significantly across different environmental media. clu-in.org

For solid matrices like sediments and soils, Soxhlet extraction is a well-established technique. epa.gov This method involves continuous extraction with an organic solvent, such as a methylene (B1212753) chloride/acetone mixture, over an extended period to ensure thorough removal of the lipophilic PCB from the solid particles. epa.gov For soil samples, extraction can be followed by concentration and solvent exchange into hexane (B92381) before analysis. epa.gov

Biological tissues (biota) , which have high lipid content, present a unique challenge. A common approach for tissue samples is to first homogenize a wet-weight aliquot and mix it with anhydrous sodium sulfate (B86663) to remove water. epa.gov Subsequently, Soxhlet extraction with dichloromethane (B109758) for at least 16 hours is employed. epa.gov Pressurized liquid extraction (PLE) has also emerged as an effective method, capable of handling small tissue samples and integrating cleanup steps. nih.gov

In aqueous matrices such as water, the low concentration of PCBs necessitates a pre-concentration step. For water samples with low solid content, extraction can be performed using cartridge-based or disk-based solid-phase extraction (SPE) systems, or traditional separatory funnel liquid-liquid extraction (LLE). epa.gov If the water contains significant particulate matter, the sample is often centrifuged. The supernatant water is extracted via SPE or LLE, while the particulate fraction is treated as a solid sample. epa.gov The two extracts are then combined for subsequent cleanup and analysis. epa.gov

The collection of PCBs from air typically involves concentrating the analytes from large volumes of air onto a sorbent material. clu-in.org This is followed by solvent extraction of the sorbent to isolate the target compounds for analysis. clu-in.org

Below is an interactive table summarizing common extraction techniques for different matrices.

| Matrix | Extraction Technique | Description | Key Considerations |

| Sediments/Soils | Soxhlet Extraction | Continuous extraction with an organic solvent (e.g., methylene chloride/acetone) in a Soxhlet apparatus. epa.gov | Requires lengthy extraction times; efficient for exhaustive extraction from solid particles. |

| Biota (Tissues) | Soxhlet Extraction | Homogenized tissue is dried with sodium sulfate and extracted with dichloromethane. epa.gov | High lipid content may require specific co-extractable removal steps. |

| Biota (Tissues) | Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to extract analytes with solvents like hexane:dichloromethane:methanol. nih.gov | Allows for faster extractions and potential for in-situ cleanup. nih.gov |

| Water | Solid-Phase Extraction (SPE) | Water is passed through a cartridge or disk containing a solid sorbent that retains the PCBs, which are then eluted with a solvent. epa.gov | Effective for pre-concentrating analytes from large volumes of water. |

| Water | Liquid-Liquid Extraction (LLE) | Uses a separatory funnel to partition PCBs from the aqueous phase into an immiscible organic solvent like methylene chloride. epa.gov | A classic and robust method, though can be labor-intensive and use large solvent volumes. |

Advanced Clean-up Procedures for Complex Sample Matrices

Following extraction, the resulting solvent contains the target analyte along with a variety of co-extracted interfering compounds (e.g., lipids, pigments, humic substances) that can compromise chromatographic analysis. clu-in.orgnih.gov Advanced clean-up procedures are therefore essential to purify the extract. clu-in.org

For many sample types, a multi-step cleanup approach is necessary. epa.gov A common and powerful technique involves column chromatography using various adsorbents. clu-in.org

Florisil® , a magnesium silicate (B1173343) gel, is widely used and can be placed within a pressurized liquid extraction (PLE) cell for an in-situ cleanup to retain fats. nih.gov It is also used in column chromatography, often as a final polishing step. epa.gov

Silica gel is another common adsorbent used to separate PCBs from other interfering compounds. nih.gov

Acid Treatment: For extracts with high organic content, such as those from soil, treatment with concentrated sulfuric acid can be used to destroy many organic interferences, leaving the acid-stable PCBs in the n-hexane layer. nih.gov This is often performed until the sample extract is colorless. nih.gov

Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high-molecular-weight interferences like lipids from biological sample extracts. clu-in.org

Sulfur Removal: For sediment extracts, elemental sulfur can be a significant interference. This is commonly removed by passing the extract through a column containing copper powder. epa.gov

The choice and sequence of cleanup steps depend on the matrix and the analytical method. For instance, a typical scheme for tissue extracts might involve GPC followed by a Florisil® column cleanup. epa.gov

The table below outlines several advanced clean-up procedures.

| Clean-up Procedure | Target Interferences | Description | Applicable Matrices |

| Acid Treatment | Natural organic matter (humic substances, lipids, pigments) | The extract is repeatedly washed with concentrated sulfuric acid until the organic layer is colorless. nih.gov | Soil, Sediment |

| Column Chromatography (Florisil®) | Polar interferences, fats | The extract is passed through a column packed with Florisil®. Can also be used in-cell during PLE. epa.govnih.gov | Biota, Water, Soil, Sediment |

| Column Chromatography (Silica Gel) | Polar organic compounds | The extract is eluted through a column containing silica gel. nih.gov | Biota, Soil, Sediment |

| Gel Permeation Chromatography (GPC) | High-molecular-weight compounds (lipids) | A size-exclusion chromatography method that separates PCBs from larger molecules. clu-in.org | Biota |

| Sulfur Cleanup | Elemental Sulfur | The extract is passed through a column containing activated copper powder. epa.gov | Sediment, Soil |

Isotopic Dilution and Internal Standard Methodologies in Congener Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique used in the trace analysis of PCB congeners. The method relies on the addition of a known quantity of an isotopically labeled analog of the target analyte to the sample prior to extraction and cleanup. nih.gov For the analysis of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl, a ¹³C-labeled version of a specific PCB congener would serve as an ideal internal standard.

The core principle is that the labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation will be matched by a proportional loss of the labeled standard. nih.gov

During mass spectrometric analysis, the instrument distinguishes between the native and the labeled compounds based on their mass difference. By measuring the response ratio of the native congener to the known concentration of the isotopically labeled internal standard, a precise and accurate concentration of the native analyte in the original sample can be calculated. This approach effectively corrects for variations in extraction efficiency, matrix effects (such as ion suppression or enhancement in the MS source), and instrumental fluctuations, leading to highly reliable results. nih.gov

Commonly used internal standards in PCB analysis include ¹³C-labeled congeners such as 4-chloro-¹³C₆-biphenyl, 3,3',4,4'-tetrachloro-¹³C₁₂-biphenyl, and decachloro-¹³C₁₂-biphenyl, which are spiked into the sample before any processing. epa.gov

Quality Assurance and Quality Control Frameworks in Trace Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative in the trace analysis of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl to ensure the reliability, accuracy, and defensibility of the analytical data. epa.govnih.gov A robust QA/QC framework encompasses all aspects of the analytical process, from sample collection to final data reporting.

Key components of a QA/QC framework include:

Method Blanks: A method blank, consisting of all reagents and materials used in the analysis but without the sample matrix, is processed alongside the actual samples. epa.gov This is done to monitor for contamination introduced during the analytical procedure. epa.gov

Replicate Samples: Analyzing replicate samples (splits of the same sample) provides a measure of the method's precision. epa.gov The variability between replicate results should fall within established control limits.

Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of the target analyte. Analyzing a CRM alongside samples helps to assess the accuracy of the analytical method. The measured value should be close to the certified value.

Surrogate Spikes: As described in the isotope dilution section, isotopically labeled surrogates are added to every sample to monitor the performance of the method for each specific sample. Recoveries of these surrogates must be within predefined limits.

Laboratory Control Samples (LCS): An LCS is a clean matrix (like sand or water) spiked with a known concentration of the analyte. It is processed like a sample to verify the method's accuracy and the laboratory's performance.

Instrument Performance Checks: Regular checks of the analytical instrument (e.g., GC/MS) are performed to ensure it meets sensitivity, resolution, and calibration requirements. epa.gov

Collaborative interlaboratory studies are also crucial for validating methods and assessing their reproducibility across different labs. nih.gov These studies often show that the coefficient of variation (a measure of relative variability) increases as the analyte concentration decreases, highlighting the challenges of trace analysis. nih.govsemanticscholar.org

Spectroscopic and Chromatographic Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl in a sample extract are typically achieved using a combination of chromatography and mass spectrometry.

Gas Chromatography (GC) is the primary separation technique. clu-in.org The sample extract is injected into the GC, where it is vaporized and travels through a long, narrow capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase (a coating on the inside of the column). Due to its specific volatility and interaction with the stationary phase, 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl will elute from the column at a characteristic retention time under specific temperature program conditions.

Coupling GC with a Mass Spectrometer (MS) provides powerful detection and structural confirmation. As the congener elutes from the GC column, it enters the MS ion source, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). For 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl (C₁₂HCl₉), the mass spectrum will show a distinct isotopic pattern for the molecular ion cluster due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern, along with specific fragment ions resulting from the loss of chlorine atoms, provides a unique fingerprint for unambiguous identification.

For enhanced selectivity and sensitivity, especially in complex matrices, Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) is increasingly used. nih.gov This technique involves selecting the molecular ion of the target congener in the first quadrupole, inducing fragmentation in the second quadrupole (collision cell), and then monitoring for specific, characteristic fragment ions in the third quadrupole. nih.gov This selected reaction monitoring (SRM) significantly reduces background noise and chemical interferences, allowing for highly confident identification and quantification at very low levels. nih.gov

Environmental Distribution, Fate, and Transport of 2,2 ,3,3 ,4,4 ,5,6,6 Nonachlorobiphenyl

Global and Regional Occurrence Patterns in Environmental Compartments

PCBs are globally distributed and can be found in virtually all environmental media, including air, water, soil, and sediment. The distribution pattern of a specific congener like 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl is governed by its unique physical and chemical properties, particularly its high degree of chlorination.

Atmospheric Distribution and Long-Range Transport Mechanisms (e.g., Volatilization, Aerosol Formation, Deposition)

While lower chlorinated PCBs are more likely to volatilize, the high number of chlorine atoms in nonachlorobiphenyls reduces their vapor pressure, making them less volatile. Despite low volatility, these compounds are subject to long-range atmospheric transport, a phenomenon confirmed by their presence in remote regions like the Arctic, far from original sources.

The primary mechanism for the long-distance travel of highly chlorinated PCBs is their association with atmospheric particles. These compounds can adsorb onto airborne particulate matter, becoming part of atmospheric aerosols. The formation of these aerosols can occur through various processes, including the condensation of substances onto existing particles. Once incorporated into aerosols, they can be transported over vast distances by wind currents.

Transport eventually concludes with deposition from the atmosphere to terrestrial and aquatic surfaces through two main processes:

Dry Deposition: The gravitational settling of particles and aerosols.

Wet Deposition: The removal of particles from the atmosphere by precipitation, such as rain or snow.

Aquatic Systems: Sediment-Water Partitioning and Dynamics

In aquatic environments, the fate of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl is dominated by its hydrophobic nature. Highly chlorinated PCBs are more likely to sorb to suspended solids and sediments rather than remain dissolved in the water column. This process, known as partitioning, leads to the accumulation of the compound in sediments.

Sediments, therefore, act as a major sink and long-term reservoir for persistent compounds like PCB 207. Over time, contaminated sediments can also become a secondary source, re-releasing the compound into the water column through resuspension events, making it available to aquatic organisms.

Terrestrial Environments: Soil Contamination and Sorption Characteristics

Soil contamination with PCBs stems from various sources, including accidental spills, leakage from old electrical equipment or hazardous waste sites, and the atmospheric deposition of contaminated particles. Once in the soil, the mobility of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl is very low.

Due to its strong tendency to bind to organic matter and soil particles, it exhibits high sorption characteristics. This strong binding significantly limits its potential to leach into groundwater, but it also contributes to its long-term persistence in the upper soil layers, where it can remain for extended periods.

Table 1: Summary of Environmental Distribution of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl

| Environmental Compartment | Key Transport and Fate Processes | Governing Characteristics |

|---|---|---|

| Atmosphere | Low volatilization; Adsorption to aerosols; Long-range transport via wind; Dry and wet deposition. | Low vapor pressure; High affinity for particulate matter. |

| Aquatic Systems | Strong sorption to suspended solids; Partitioning from water to sediment; Accumulation in sediment beds. | High hydrophobicity (water-insolubility); High molecular weight. |

| Terrestrial Environments | High sorption to soil organic matter; Low mobility and leaching potential; Long-term persistence in topsoil. | Strong binding affinity to particles; Chemical stability. |

Environmental Persistence and Degradation Pathways

The environmental persistence of PCBs generally increases with the degree of chlorination. Congeners with five or more chlorine atoms, such as 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl, are considered highly persistent and are not readily degraded in the environment.

Biodegradation Mechanisms and Microbial Transformations

While highly resistant, the biodegradation of highly chlorinated PCBs can occur, albeit very slowly. Microbial transformation is considered the ultimate degradation process in soil and water. Two primary pathways are recognized for PCB biodegradation by microorganisms:

Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, certain microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure. This process, known as reductive dechlorination, involves a two-electron transfer where a chlorine atom is replaced by a hydrogen atom sourced from water. This transformation can reduce the toxicity of the congener and may make it more susceptible to further degradation. This process has been observed in various anaerobic sediments.

Aerobic Degradation: In the presence of oxygen, some bacteria can degrade PCBs using the biphenyl upper pathway (bph pathway). This process is initiated by the enzyme biphenyl dioxygenase, which attacks the biphenyl ring structure. However, the effectiveness of this pathway decreases significantly with an increasing number of chlorine atoms, making it less efficient for nonachlorobiphenyls. Bacteria from genera such as Pseudomonas, Ralstonia, and Sphingomonas are known to be involved in the degradation of chlorinated aromatic compounds. Filamentous fungi have also been identified as potential candidates for PCB bioremediation due to their ability to penetrate contaminated materials.

Abiotic Degradation Processes (e.g., Photolysis, Chemical Degradation)

Table 2: Degradation Pathways Relevant to Highly Chlorinated PCBs

| Degradation Type | Process | Description and Efficacy for Nonachlorobiphenyl |

|---|---|---|

| Biodegradation | Anaerobic Reductive Dechlorination | Microbes remove chlorine atoms in oxygen-free environments. It is a very slow but significant pathway for the eventual transformation of highly chlorinated congeners. |

| Aerobic Degradation | Bacteria attack the biphenyl rings via the bph pathway. This process is generally ineffective for highly chlorinated PCBs like nonachlorobiphenyl due to steric hindrance from the numerous chlorine atoms. | |

| Abiotic Degradation | Photolysis | Breakdown by sunlight. Considered a minor degradation pathway in the environment due to the compound's overall high persistence. |

Factors Influencing Environmental Stability and Persistence

The environmental longevity of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl is a consequence of its inherent resistance to various degradation processes. Its high degree of chlorination, with nine chlorine atoms attached to the biphenyl structure, renders it particularly stable and recalcitrant.

Physicochemical Properties: A critical determinant of a chemical's environmental behavior is its set of physicochemical properties. For PCB-207, its high octanol-water partition coefficient (Kow) signifies a strong affinity for fatty tissues and organic matter in soil and sediment, leading to its bioaccumulation and sequestration in these environmental compartments. nih.govunh.edu Conversely, its low water solubility and vapor pressure limit its mobility in the aqueous phase and its tendency to volatilize into the atmosphere. nih.govwikipedia.org

| Property | Value | Implication for Environmental Fate |

| Molecular Weight | 464.2 g/mol | Contributes to low volatility. |

| Water Solubility | Very low | Limits dissolution in water and facilitates partitioning to sediments. nih.govcdc.gov |

| Vapor Pressure | Low | Reduces the rate of volatilization from soil and water surfaces. nih.gov |

| Octanol-Water Partition Coefficient (log Kow) | High (estimated > 7) | Strong tendency to bioaccumulate in organisms and adsorb to organic matter. nih.govunh.edu |

| Henry's Law Constant | Relatively low | Indicates a preference for remaining in water rather than partitioning to the atmosphere. |

Abiotic Degradation:

Photodegradation: While some PCBs can be broken down by sunlight, the high degree of chlorination in PCB-207 makes it less susceptible to direct photodegradation. However, it can be a product of the photodegradation of the even more chlorinated decachlorobiphenyl (B1669993) (PCB-209). researchgate.net The presence of sensitizing agents in the environment can influence the rate of indirect photolysis, but specific quantum yields for PCB-207 are not well-documented.

Biotic Degradation:

Microbial Degradation: The microbial breakdown of PCBs is a key removal process, but it is highly dependent on the congener's structure and the presence of suitable microbial communities. nih.gov

Aerobic Degradation: Aerobic bacteria are generally effective at degrading less chlorinated PCBs. The multiple chlorine atoms in PCB-207, particularly in the ortho positions, present a significant steric hindrance to the enzymes of aerobic microorganisms, making this degradation pathway very slow or insignificant. researchgate.net

Anaerobic Dechlorination: Under anaerobic conditions, such as those found in deep sediments, highly chlorinated PCBs like PCB-207 can undergo reductive dechlorination. In this process, microorganisms use the PCB as an electron acceptor, removing chlorine atoms and producing less chlorinated congeners. This is considered a crucial first step in the ultimate breakdown of highly chlorinated PCBs, as the resulting less chlorinated biphenyls may then be susceptible to aerobic degradation. nih.gov However, the rates of anaerobic dechlorination for specific highly chlorinated congeners like PCB-207 are often slow and highly variable depending on the environmental conditions and microbial populations present.

Inter-Compartmental Exchange and Global Cycling Models

The persistence of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl allows for its long-range transport and distribution across the globe, far from its original sources. Its movement between different environmental compartments—air, water, soil, and biota—is a complex process governed by its physicochemical properties and environmental factors.

Inter-Compartmental Exchange:

The partitioning of PCB-207 between environmental compartments is driven by equilibrium processes. Its low Henry's Law constant suggests that it will tend to partition from the atmosphere into water. However, its high hydrophobicity means that once in an aquatic environment, it will rapidly adsorb to suspended particles and settle into the sediment, which acts as a major sink and long-term reservoir for this compound. wikipedia.orgnih.gov Resuspension of sediments can reintroduce PCB-207 into the water column, making it available for bioaccumulation.

Global Cycling Models:

To understand and predict the global fate of persistent organic pollutants (POPs) like PCB-207, scientists utilize multimedia environmental fate and transport models. epa.govrsc.org These models are complex mathematical representations of the Earth's systems, dividing the environment into interconnected compartments (e.g., atmosphere, oceans, soils, vegetation).

While specific global cycling models exclusively for PCB-207 are not commonly detailed in the literature, general PCB models incorporate the behavior of different congeners based on their properties. For highly chlorinated PCBs like PCB-207, these models predict:

Long-Range Atmospheric Transport: Although having low vapor pressure, PCBs can be transported over long distances adsorbed to atmospheric particles. nih.gov This is a significant pathway for the contamination of remote regions like the Arctic.

"Global Distillation" or "Grasshopper Effect": This process involves the repeated evaporation of POPs in warmer regions and their subsequent deposition in colder regions. While more pronounced for semi-volatile compounds, highly chlorinated PCBs can also be subject to this effect to some extent, leading to their accumulation in polar regions.

Oceanic and Biotic Transport: Ocean currents can transport contaminated sediments and water over vast distances. Furthermore, the bioaccumulation of PCB-207 in migratory species can contribute to its transport across geographical boundaries.

Several global and regional models, such as the Berkeley-Trent-Global (BETR-Global) model and various general circulation models (GCMs), have been used to simulate the environmental fate of PCBs. mit.edu These models help to estimate environmental concentrations, identify key transport pathways, and predict the long-term behavior of these persistent compounds under different environmental scenarios. However, the accuracy of these models for specific congeners like PCB-207 is dependent on the availability of precise input data for its physicochemical properties and degradation rates.

Ecological Accumulation and Biotransformation of 2,2 ,3,3 ,4,4 ,5,6,6 Nonachlorobiphenyl

Bioaccumulation and Biomagnification Dynamics in Aquatic Food Webs

The bioaccumulation and biomagnification of PCBs are complex processes influenced by the specific characteristics of the congener, the species involved, and the structure of the food web. nih.gov For highly chlorinated PCBs like PCB-208, these dynamics are of particular importance due to their high potential for persistence and accumulation.

Trophic Transfer Efficiencies and Bioaccumulation Factors (BAFs)

Trophic transfer efficiency (TTE) quantifies the transfer of a contaminant from a lower to a higher trophic level in a food web. Studies on various fish species have shown that the TTE of PCBs can be influenced by factors such as the degree of chlorination and the octanol-water partition coefficient (Kow). usgs.govnih.gov

For instance, research on Lake Michigan coho salmon indicated that the retention efficiencies for higher chlorinated congeners (with 5-8 chlorine atoms) ranged from 43% to 56%, with little influence from the degree of chlorination or Kow within this group. usgs.gov In contrast, a laboratory study on lake whitefish fed with rainbow smelt showed that the net trophic transfer efficiency decreased as the log Kow for congeners increased from 6 to 8. usgs.gov This suggests that for highly chlorinated biphenyls like PCB-208, which has a high Kow, the TTE might be lower compared to less chlorinated congeners.

Bioaccumulation factors (BAFs) represent the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. mdpi.com BAFs for individual PCB congeners can vary significantly among different species and locations. nih.gov For example, BAFs for some PCB congeners in marine copepods from the Barents and White Seas were found to be 1-3 orders of magnitude higher than in the same species from Arctic areas of Canada and Alaska. nih.gov This variability can be attributed to factors such as differences in water concentrations and the efficiency of bioaccumulation in zooplankton. nih.gov While specific BAFs for PCB-208 are not widely reported, the general trend for highly chlorinated PCBs suggests a high potential for bioaccumulation.

Table 1: General Trophic Transfer Efficiencies for Higher Chlorinated PCBs in Fish

| Species | Trophic Transfer Efficiency (%) | Reference |

|---|---|---|

| Coho Salmon (5-8 Cl atoms) | 43 - 56 | usgs.gov |

| Lake Trout | ~80 | nih.gov |

This table presents general TTE values for groups of higher chlorinated PCBs as specific data for PCB-208 is limited.

Biota-Sediment Accumulation Factors (BSAFs) and Predictive Models

The Biota-Sediment Accumulation Factor (BSAF) is a key parameter for assessing the bioaccumulation of sediment-associated contaminants. nih.gov It is defined as the ratio of the lipid-normalized concentration of a contaminant in an organism to the organic carbon-normalized concentration in the sediment. nih.gov

A study conducted in a tidal river-marsh on the Potomac River found that while the median BSAF for total PCBs in all finfish species was 2.9, some individual congeners had significantly different BSAFs. nih.gov Notably, the median BSAF for PCB-208 was observed to be lower than the total-PCB average. nih.gov This suggests that the bioaccumulation of PCB-208 from sediment may be less efficient compared to other PCB congeners in those specific species.

Predictive models for BSAFs often consider the octanol-water partition coefficient (Kow). However, the relationship between log Kow and BSAF can be complex and species-dependent. For example, in a study of pike and eels, the correlation of log Kow with log BAF was found to be better than with BSAF for eels, while similar correlation coefficients were observed for pike. researchgate.net This highlights the challenges in developing universal predictive models for all species and congeners. The U.S. Environmental Protection Agency (EPA) has developed extensive databases of BSAF values for various chemicals, including PCBs, from numerous locations to aid in risk assessments. nih.govclu-in.org

Table 2: Example Biota-Sediment Accumulation Factors (BSAFs) for PCBs

| Organism | Location | BSAF Range (Total PCBs) | Reference |

|---|---|---|---|

| Finfish | Potomac River | Median of 2.9 (PCB-208 was lower) | nih.gov |

| Lake Trout | Southern Lake Michigan | <0.1 to 18 | nih.gov |

Accumulation and Distribution in Terrestrial Biota

The accumulation of persistent organic pollutants like PCBs is not limited to aquatic ecosystems. Terrestrial food webs are also at risk, with contaminants being transferred from soil and lower trophic level organisms to predators. nih.gov

Highly chlorinated biphenyls, due to their lipophilicity, tend to accumulate in the fatty tissues of animals. cdc.gov Studies on various terrestrial mammals, including humans, dogs, and cats, have detected the presence of several PCB congeners. nih.gov While specific data on the concentration of PCB-208 in terrestrial animals is scarce, the general principles of biomagnification suggest that top predators in terrestrial food chains would be expected to have higher concentrations of persistent compounds like PCB-208.

Research on songbirds has shown that the biomagnification of PCBs is influenced by the diet of the birds, with those consuming aquatic insects showing higher contributions of more hydrophobic PCBs. nih.gov This indicates that terrestrial ecosystems with close links to aquatic environments can be particularly vulnerable to the accumulation of highly chlorinated PCBs.

Congener-Specific Biotransformation and Metabolite Formation in Ecological Receptors

The biotransformation of PCBs is a critical process that determines their persistence and potential toxicity. The metabolism of PCBs primarily occurs in the liver and involves hydroxylation reactions catalyzed by cytochrome P450 enzymes. cdc.govuiowa.edu The resulting hydroxylated metabolites can then be conjugated and excreted. cdc.gov

However, the rate of metabolism is highly dependent on the congener's structure, particularly the number and position of chlorine atoms. cdc.gov Highly chlorinated PCBs, such as nonachlorobiphenyls, are generally more resistant to metabolism than their lower-chlorinated counterparts. cdc.govnih.gov This resistance to degradation contributes significantly to their persistence and bioaccumulation in organisms. nih.gov

The metabolism of PCBs can sometimes lead to the formation of reactive intermediates, such as arene oxides, which can bind to cellular macromolecules and exert toxic effects. nih.govnih.gov While specific studies on the biotransformation of PCB-208 in ecological receptors are limited, it is expected to be metabolized very slowly, if at all, in most organisms. The primary metabolites, if formed, would likely be hydroxylated derivatives. uiowa.edunih.gov The persistence of these metabolites and their potential toxicological significance remain an area for further research.

Ecological Risk Assessment Methodologies for Highly Chlorinated Biphenyls

Ecological risk assessment (ERA) for chemicals like PCBs involves evaluating the potential for adverse effects on ecosystems. mdpi.com For highly chlorinated biphenyls, the assessment is complicated by their persistence, bioaccumulative nature, and the complexity of congener-specific toxicity. ca.gov

Risk assessment methodologies often utilize a risk quotient (RQ) approach, which compares the measured or predicted environmental concentration of a substance to a concentration at which no adverse effects are expected. mdpi.com For PCBs, risk assessments may be conducted for total PCBs or for individual congeners or groups of congeners with similar toxicological properties. ca.gov

The Toxicity Equivalency Factor (TEF) approach is commonly used for dioxin-like PCBs, which exert their toxicity through a common mechanism of action. epa.gov However, non-dioxin-like PCBs, which include many highly chlorinated congeners like PCB-208, have different toxicological profiles, and their risks need to be assessed separately. ca.gov

Given the limited toxicological data available for many individual PCB congeners, including PCB-208, risk assessments often rely on data from related compounds or on predictive models. ca.gov These assessments must consider multiple exposure pathways, including dietary intake and direct contact with contaminated media, and account for the potential for biomagnification in the food web. ca.gov The development of robust ERA methodologies for data-poor, highly chlorinated biphenyls remains a challenge and an active area of research.

Toxicological Research and Mechanistic Studies on 2,2 ,3,3 ,4,4 ,5,6,6 Nonachlorobiphenyl in Model Organisms Excluding Human Clinical Data and Safety Profiles

In Vitro Toxicological Investigations in Cellular Models (e.g., Receptor Binding, Gene Expression Profiling)

In vitro studies provide a means to investigate the toxic effects of specific PCB congeners at the cellular and molecular level. Research on hormone-responsive cell lines, such as MCF-7 (breast cancer), LNCaP (prostate cancer), and the hormone-independent MDA-MB-231 cell line, has been used to assess the effects of various PCBs, including PCB-207. One study indicated that PCBs could alter cell viability and the expression of the PON1 gene in malignant cells that are hormone-responsive. nih.gov The study suggested a potential for interaction between PCB-207 and amino acid residues within cellular receptors. nih.gov

The table below summarizes the findings of a study investigating the impact of various PCB congeners on cell viability.

| Cell Line | Hormone Receptor Status | Effect of PCB Exposure on Viability |

| MCF-7 | Estrogen Receptor Positive (ER+) | Significant effect |

| LNCaP | Androgen Receptor Positive (AR+) | Significant effect |

| MDA-MB-231 | Hormone Independent | Ineffective |

Data derived from a study on the in vitro effects of prevalent PCB food contaminants. nih.gov

In Vivo Toxicological Investigations in Laboratory and Wild Organisms (e.g., Biochemical, Physiological, and Morphological Responses)

While specific in vivo toxicological data for 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl are limited, studies on highly chlorinated PCBs and non-dioxin-like congeners provide insights into its potential effects. PCBs are known to be persistent and bioaccumulative, leading to their detection in wildlife and humans. ewg.org

Non-dioxin-like PCBs are generally not potent inducers of the cytochrome P450 enzymes associated with the AhR pathway (e.g., CYP1A family). For instance, the structurally similar, fully chlorinated PCB-209 did not significantly induce a range of P450 enzymes in primary cultured rat hepatocytes. nih.gov This suggests that PCB-207 is also unlikely to be a significant inducer of these specific enzymes.

However, PCBs as a class are widely recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.govtechniques-ingenieur.fr They can interfere with hormonal systems, including the hypothalamic-pituitary-gonadal (HPG) axis, and thyroid hormone signaling. nih.govyoutube.com These disruptions can lead to a variety of adverse health effects. nih.gov The California Safe Cosmetics Program has identified a related nonachlorobiphenyl, PCB-206, as having hazard traits for endocrine toxicity, among others. nih.gov

The effects of PCBs on development and reproduction are a significant concern. Developmental exposure to certain PCB mixtures has been shown to have lasting consequences on neurobehavioral and reproductive functions in animal models. nih.govendocrine.org For example, studies in rats have linked developmental PCB exposure to reproductive dysfunction, including decreased sperm motility. nih.gov In birds, PCB exposure has been correlated with altered reproductive behaviors. nih.gov

A comprehensive review of experimental data on PCBs highlighted a lack of animal studies on many of the persistent individual congeners, such as the nonachlorobiphenyls, that are relevant to human exposure. nih.gov This data gap makes it difficult to definitively characterize the specific developmental and reproductive risks associated with 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl. However, the general classification of PCBs as reproductive and developmental toxicants suggests that this congener may contribute to such effects. ewg.orgnih.gov

Immunological and Neurological Effects in Avian and Mammalian Models

Scientific investigation into the specific immunological and neurological effects of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl (PCB 208) is limited, with a notable absence of research in avian models. Studies on mammalian models have provided some initial insights into its immunomodulatory potential, while data on its neurotoxicity remains largely uncharacterized for this specific congener.

Immunological Effects in Mammalian Models

Research on the immunological impact of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl has been conducted in murine models, revealing its potential to suppress immune responses. A study investigating the dose-dependent effects of this nonachlorobiphenyl congener on the splenic plaque-forming cell (PFC) response in mice demonstrated notable immunosuppressive activity. This response was observed for both T-cell-dependent and T-cell-independent antigens.

Specifically, the study noted a suppression of the splenic PFC response to sheep red blood cells (SRBCs), a T-cell-dependent antigen, in both C57BL/6 and DBA/2 mouse strains. The effects were more pronounced in the C57BL/6 strain, which is known to be more responsive to agonists of the aryl hydrocarbon (Ah) receptor. However, 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl, being a highly chlorinated PCB with multiple ortho-chloro substituents, exhibited minimal induction of hepatic microsomal ethoxyresorufin O-deethylase (EROD) activity, an indicator of Ah receptor activation. This suggests that the observed immunosuppression is likely mediated through a mechanism independent of the Ah receptor pathway.

Interactive Table: Immunosuppressive Effects of 2,2',3,3',4,4',5,6,6'-Nonachlorobiphenyl in Mice

| Parameter | Mouse Strain | Antigen Type | Observed Effect | Implied Mechanism |

| Splenic Plaque-Forming Cell (PFC) Response | C57BL/6 | T-cell-dependent (SRBC) | Suppression | Primarily Ah receptor-independent |

| Splenic Plaque-Forming Cell (PFC) Response | DBA/2 | T-cell-dependent (SRBC) | Suppression | Primarily Ah receptor-independent |

Neurological Effects in Mammalian Models

There is a significant lack of research specifically investigating the neurological effects of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl in mammalian models. While the broader class of polychlorinated biphenyls (PCBs) is recognized for its neurotoxic potential, congener-specific data for this particular nonachlorobiphenyl is not available in the reviewed scientific literature. General mechanisms of PCB neurotoxicity include alterations in dopamine (B1211576) signaling, disruption of thyroid hormone function, perturbation of intracellular calcium dynamics, and induction of oxidative stress. nih.govescholarship.org However, without specific studies on 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl, it is not possible to definitively attribute these mechanisms to this congener.

Immunological and Neurological Effects in Avian Models

A comprehensive search of scientific literature reveals a lack of studies on the immunological and neurological effects of 2,2',3,3',4,4',5,6,6'-nonachlorobiphenyl in any avian model organisms. Therefore, no data can be presented for this subsection.

Regulatory Frameworks, Environmental Monitoring, and Remediation Strategies for Nonachlorobiphenyls

International Regulatory Landscape for Persistent Organic Pollutants (POPs) (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants is a landmark international environmental treaty that aims to eliminate or restrict the production and use of POPs. nih.gov Adopted in 2001 and effective from 2004, the convention initially targeted twelve POPs, including PCBs. nih.gov The core objective of the Stockholm Convention is to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of humans and wildlife, and have harmful impacts.

Under the convention, parties are obligated to phase out the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB-containing wastes by 2028. nih.gov The production of new PCBs is prohibited, and the import and export of PCB-containing equipment are restricted to purposes of environmentally sound waste management. nih.gov The convention provides a framework for countries to develop national implementation plans (NIPs) to meet these obligations. As of 2022, 185 countries have ratified the Convention, demonstrating a global commitment to addressing the threats posed by PCBs. nih.gov However, reports indicate that a majority of countries are not on track to meet the 2028 goal for the environmentally sound management of PCB waste. mdpi.com

National and Regional Environmental Regulations and Policies Governing PCBs

In addition to the international framework established by the Stockholm Convention, many countries and regions have implemented their own stringent regulations to manage PCBs.

In the United States , the manufacture of PCBs was effectively banned in 1979 under the Toxic Substances Control Act (TSCA). haleyaldrich.com The U.S. Environmental Protection Agency (EPA) has established comprehensive regulations for the use, cleanup, storage, and disposal of PCBs. These regulations set specific concentration limits for defining PCB-containing materials and outline requirements for their management. For instance, materials with PCB concentrations of 50 parts per million (ppm) or greater are subject to strict handling and disposal regulations. The EPA has recently updated its PCB regulations to expand the options for extraction and determinative methods for cleanup and to add a post-cleanup notification requirement for the performance-based disposal option. haleyaldrich.comgza.com

The European Union has also implemented robust legislation to control PCBs. Directive 96/59/EC on the disposal of polychlorinated biphenyls and polychlorinated terphenyls (PCBs/PCTs) mandated the decontamination or disposal of equipment containing PCBs by the end of 2010. Furthermore, the EU's Regulation on Persistent Organic Pollutants (POPs Regulation) aligns with the Stockholm Convention and sets out a framework for the elimination of PCBs. The regulation requires that all remaining PCBs in dielectric equipment with concentrations above 0.005% and in volumes greater than 50 ml be destroyed or irreversibly transformed by the end of 2025.

| Region/Country | Key Regulation(s) | Key Provisions |

| International | Stockholm Convention on Persistent Organic Pollutants | Phase-out of PCB use by 2025; Environmentally sound management of PCB waste by 2028; Prohibition of new PCB production. |

| United States | Toxic Substances Control Act (TSCA) | Ban on PCB manufacturing since 1979; Regulations for use, cleanup, storage, and disposal of PCBs. |

| European Union | Directive 96/59/EC; POPs Regulation (EC) No 850/2004 | Decontamination/disposal of PCB equipment; Destruction of remaining PCBs in certain equipment by 2025. |

Environmental Monitoring Programs and Surveillance Methodologies for Congener-Specific PCBs

Effective management of PCBs requires robust environmental monitoring programs to assess the extent of contamination, identify sources, and evaluate the effectiveness of control measures. These programs often focus on congener-specific analysis, as the toxicity and environmental fate of PCBs vary significantly among the 209 different congeners.

Long-term monitoring programs, such as those implemented for the Hudson River in the United States and in various industrial regions in Europe, provide valuable data on the trends of PCB contamination in different environmental compartments, including water, sediment, soil, and biota. nih.govtrulawsuitinfo.comresearchgate.net For instance, a two-decade study in Bucharest's urban soils showed a general decline in total PCB concentrations, highlighting the effectiveness of regulatory measures, but also the persistence of higher-chlorinated congeners. mdpi.com

Surveillance Methodologies:

Congener-specific analysis is crucial for accurate risk assessment and is typically performed using high-resolution analytical techniques. epa.govclu-in.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying individual PCB congeners. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) provides the necessary selectivity and sensitivity to analyze complex environmental samples. epa.gov

Sample Preparation: The accuracy of PCB analysis heavily relies on the sample preparation process, which includes extraction and cleanup. Various extraction techniques are employed, such as Soxhlet extraction, pressurized fluid extraction, and solid-phase extraction, to isolate PCBs from the sample matrix. epa.gov Cleanup steps are then necessary to remove interfering compounds.

The choice between analyzing for Aroclors (commercial PCB mixtures) versus individual congeners is a key consideration in monitoring programs. While Aroclor analysis can be simpler, congener-specific analysis provides more detailed and accurate information on the potential toxicity and environmental behavior of the PCB mixture present. epa.govclu-in.org

| Analytical Technique | Description | Application in PCB Monitoring |

| High-Resolution Gas Chromatography (HRGC) | A chromatographic technique that separates volatile compounds based on their physical and chemical properties. | Separates individual PCB congeners from a complex mixture. |

| High-Resolution Mass Spectrometry (HRMS) | An analytical technique that measures the mass-to-charge ratio of ions with high precision. | Identifies and quantifies specific PCB congeners with high accuracy. |

Remediation and Mitigation Technologies for Contaminated Environments

A variety of technologies have been developed to remediate PCB-contaminated environments, which can be broadly categorized into in situ and ex situ approaches.

In situ remediation involves treating the contaminated material in place, without excavation.

Bioremediation: This approach utilizes microorganisms to degrade PCBs. It is considered an environmentally friendly and cost-effective method. wikipedia.org The process often involves two stages:

Anaerobic Dechlorination: In oxygen-free environments like deep sediments, anaerobic bacteria can remove chlorine atoms from highly chlorinated PCBs, converting them into less chlorinated congeners. tandfonline.comsemanticscholar.org This process is crucial as it makes the PCBs more susceptible to further degradation.

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can break down the less chlorinated PCBs through oxidative pathways, ultimately mineralizing them to carbon dioxide, water, and chloride. nih.govtandfonline.com Key enzymes in this process include biphenyl (B1667301) dioxygenase. nih.gov

Chemical Dechlorination: This method involves the use of chemical reagents to remove chlorine atoms from the biphenyl structure. One promising in situ approach involves the injection of zero-valent iron (ZVI) nanoparticles into the contaminated soil or sediment. The ZVI acts as a reducing agent, facilitating the dechlorination of PCBs.

Ex situ treatment requires the excavation of contaminated soil or sediment for treatment at a different location.

Solvent Extraction: This process uses a solvent to separate PCBs from the contaminated material. thermofisher.comclu-in.orgosti.gov The contaminated soil is mixed with the solvent, which dissolves the PCBs. The solvent is then separated from the soil and treated to remove the PCBs. Accelerated solvent extraction is a more efficient variation of this technique. thermofisher.comkemolab.hr

Solidification/Stabilization: This technology immobilizes PCBs within a solid matrix to prevent their leaching into the environment. ascelibrary.orgepa.govfrtr.gov Binding agents such as cement, fly ash, or clay are mixed with the contaminated material to create a solid, less permeable block. epa.govuno.edu This method does not destroy the PCBs but contains them.

Thermal Desorption: This technique uses heat to volatilize PCBs from the soil or sediment. The contaminated material is heated in a chamber, and the vaporized PCBs are collected and treated in a separate gas treatment system. This method is effective for a wide range of organic contaminants, including PCBs.

Incineration: High-temperature incineration is a common method for the final destruction of PCB-containing wastes. However, it is an ex situ method that requires careful control of combustion conditions to prevent the formation of other toxic byproducts.

| Remediation Approach | Technology | Description |

| In Situ | Bioremediation | Uses microorganisms to degrade PCBs through anaerobic and aerobic processes. |

| In Situ | Chemical Dechlorination | Employs chemical reagents like zero-valent iron to remove chlorine from PCBs. |

| Ex Situ | Solvent Extraction | Separates PCBs from contaminated material using a solvent. |

| Ex Situ | Solidification/Stabilization | Immobilizes PCBs within a solid matrix to prevent leaching. |

| Ex Situ | Thermal Desorption | Uses heat to volatilize PCBs for collection and treatment. |

Future Research Directions in PCB Congener Management and Risk Assessment Paradigms

Despite significant progress in the regulation and remediation of PCBs, several challenges and areas for future research remain.

Advanced Remediation Technologies: There is a need for more efficient, cost-effective, and sustainable remediation technologies. Research is ongoing to enhance bioremediation through the use of genetically modified microorganisms and to develop more effective catalysts for chemical dechlorination. nih.gov Combining different remediation technologies is also a promising area of investigation. frontiersin.org

Congener-Specific Risk Assessment: Traditional risk assessments have often been based on the analysis of total PCBs or commercial mixtures (Aroclors). However, there is a growing recognition of the importance of congener-specific risk assessment, as the toxicity of PCBs varies significantly among congeners. epa.govnih.govca.govastm.org Future research will focus on developing more sophisticated models that consider the specific congener profiles in environmental samples to provide more accurate assessments of the risks to human health and the environment. ca.govepa.govnih.gov

Long-Term Monitoring and Fate: Continued long-term monitoring is essential to understand the environmental fate of PCBs, particularly the highly persistent nonachlorobiphenyls, and to evaluate the long-term effectiveness of remediation efforts. nih.gov

Management of In-Use PCBs: A significant challenge is the identification and environmentally sound management of the large quantities of PCBs that are still in use in older electrical equipment and building materials around the world. nih.gov

The continued development of advanced analytical techniques, innovative remediation strategies, and more refined risk assessment paradigms will be crucial for the effective management and eventual elimination of the threats posed by nonachlorobiphenyls and other PCBs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.